

1,7-Dichloroisoquinoline: An Unexplored Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 1,7-Dichloroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of **1,7-dichloroisoquinoline** as a potential building block in medicinal chemistry. While the broader isoquinoline framework is a well-established scaffold in numerous therapeutic agents, the specific substitution pattern of **1,7-dichloroisoquinoline** remains a largely unexplored area of research. This document summarizes the available information on its synthesis, and physicochemical properties, and discusses its potential, drawing parallels from more extensively studied chlorinated isoquinoline and quinoline analogs.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is crucial for its application in drug design and synthesis. The properties of **1,7-dichloroisoquinoline** are summarized below.

| Property | Value | Source |
|--------------------------------|---|---|
| Molecular Formula | C ₉ H ₅ Cl ₂ N | [1] [2] |
| Molecular Weight | 198.05 g/mol | [2] |
| CAS Number | 70810-24-1 | [1] [2] |
| XLogP3 | 3.7 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 196.979901 g/mol | [3] |
| Monoisotopic Mass | 196.979901 g/mol | [3] |
| Topological Polar Surface Area | 12.9 Å ² | [3] |
| Heavy Atom Count | 12 | [3] |

Synthesis of the 1,7-Dichloroisoquinoline Core

The synthesis of **1,7-dichloroisoquinoline** has been reported, providing a viable route to access this scaffold for further chemical exploration.

Experimental Protocol: Synthesis of 1,7-Dichloroisoquinoline

Materials:

- Compound 134C (precursor, specific structure not detailed in the provided source)
- Dry Toluene
- N,N-Dimethylformamide (DMF)
- Thionyl chloride (SOCl₂)

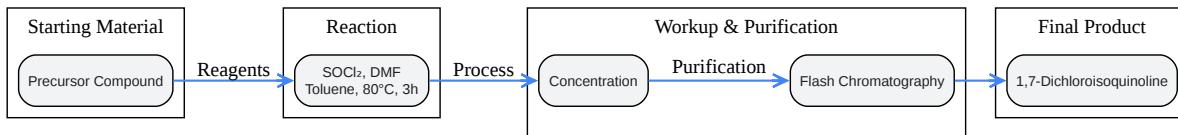
- Silica gel
- Ethyl acetate
- Petroleum ether

Procedure:

- To a solution of Compound 134C (280 mg, 3.12 mmol) in dry toluene (10 mL), add DMF (1 mL) and SOCl_2 (1 mL).^[4]
- Stir the reaction mixture at 80 °C for 3 hours.^[4]
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.^[4]
- Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford **1,7-dichloroisoquinoline**.
^[4]

Characterization:

- LC-MS (ESI) m/z: 198 [M+H]⁺^[4]
- $^1\text{H-NMR}$ (CDCl_3 , 400 MHz): δ (ppm) 7.59 (d, $J= 5.6$ Hz, 1H), 7.70 (dd, $J= 2.4, 8.8$ Hz, 1H), 7.81 (d, $J= 8.8$ Hz, 1H), 8.29 (d, $J= 5.6$ Hz, 1H), 8.34 (d, $J= 1.2$ Hz, 1H)^[4]



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Synthetic Workflow for **1,7-Dichloroisoquinoline**

Potential in Medicinal Chemistry

While direct biological data for derivatives of **1,7-dichloroisoquinoline** is scarce in the reviewed literature, the broader families of chlorinated quinolines and isoquinolines are rich in medicinally relevant compounds. These scaffolds are prevalent in drugs targeting a range of diseases, most notably cancer and malaria.

The chlorine substituents on the **1,7-dichloroisoquinoline** ring offer two reactive sites for further functionalization through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores and side chains to modulate the biological activity and physicochemical properties of the resulting molecules. The positions of the chlorine atoms may influence the electronics and steric hindrance of the molecule, potentially leading to unique structure-activity relationships (SAR) compared to other dichloroisoquinoline isomers.

Given the established role of the 7-chloroquinoline moiety in antimalarial drugs like chloroquine and the anticancer activity of numerous kinase inhibitors bearing a quinoline or isoquinoline core, it is plausible that derivatives of **1,7-dichloroisoquinoline** could exhibit interesting biological profiles. For instance, the 7-chloro position is often crucial for the antimalarial activity of 4-aminoquinolines.

The potential for **1,7-dichloroisoquinoline** to serve as a scaffold for kinase inhibitors is also noteworthy. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. The isoquinoline ring system can be elaborated to interact with the ATP-binding site of various kinases.

Future Directions

The lack of extensive research on **1,7-dichloroisoquinoline** and its derivatives presents an opportunity for new avenues of investigation in drug discovery. Future work could focus on:

- Library Synthesis: Utilizing the available synthetic route to generate a library of diverse **1,7-dichloroisoquinoline** derivatives with substitutions at the 1- and/or 7-positions.
- Biological Screening: Screening this library against a panel of cancer cell lines, parasitic strains (e.g., *Plasmodium falciparum*), and a broad range of kinases to identify initial hits.
- Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize the potency and selectivity of any identified hit compounds.

- Computational Modeling: Employing molecular docking and other computational tools to predict the potential biological targets of **1,7-dichloroisoquinoline** derivatives and guide the design of new analogs.

In conclusion, while **1,7-dichloroisoquinoline** is currently an underrepresented building block in medicinal chemistry literature, its structural features and the proven track record of related chloro-substituted heterocyclic scaffolds suggest that it holds potential for the development of novel therapeutic agents. Further exploration of this scaffold is warranted to unlock its full medicinal chemistry potential.

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